molecular formula C9H14N4OS B6519825 N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide CAS No. 946350-92-1

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide

Cat. No.: B6519825
CAS No.: 946350-92-1
M. Wt: 226.30 g/mol
InChI Key: JMPXBACLKCIMGX-UHFFFAOYSA-N
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Description

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide is a heterocyclic compound that features a unique fusion of triazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both triazole and thiazole moieties endows the compound with diverse biological activities and chemical reactivity.

Mechanism of Action

Target of Action

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to interact with a variety of targets, including carbonic anhydrase , cholinesterase , and alkaline phosphatase . They also exhibit anti-lipase activity and function as aromatase inhibitors . In addition, they have been found to inhibit PARP-1 and EGFR .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, its inhibition of PARP-1 and EGFR has been associated with anti-cancer effects . The compound’s ability to form specific interactions with different target receptors is attributed to its hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, its inhibition of carbonic anhydrase can disrupt the balance of pH in the body . Its anti-lipase activity can affect lipid metabolism . As an aromatase inhibitor , it can influence the biosynthesis of estrogens .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of PARP-1 and EGFR has been associated with the induction of apoptosis in cancer cells . It has also been found to exhibit significant anti-inflammatory activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s interaction with carbonic anhydrase . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can influence the compound’s metabolism and hence its efficacy and potential for side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of dibenzoylacetylene with appropriate triazole and thiazole precursors in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}pentanamide stands out due to its unique fusion of triazole and thiazole rings, which imparts distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4OS/c1-2-3-4-7(14)10-8-11-12-9-13(8)5-6-15-9/h2-6H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXBACLKCIMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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